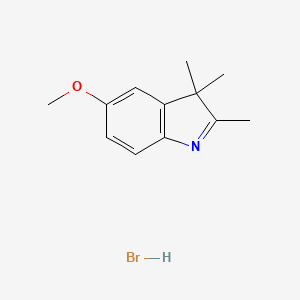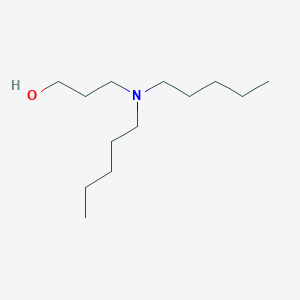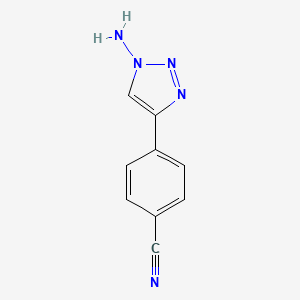
4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile is a heterocyclic compound that features a triazole ring attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent such as dimethylformamide. The reaction yields the triazole ring, which is then further functionalized to introduce the amino group and the benzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted triazole derivatives.
科学研究应用
4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile involves its ability to interact with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these biological targets, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a carboxylic acid group, used in different medicinal and industrial applications.
1,2,3-Triazole derivatives: A broad class of compounds with diverse biological activities, including antiviral and antimicrobial properties.
Uniqueness
4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions and its potential as a bioorthogonal reagent make it particularly valuable in both research and industrial applications .
属性
CAS 编号 |
56527-20-9 |
|---|---|
分子式 |
C9H7N5 |
分子量 |
185.19 g/mol |
IUPAC 名称 |
4-(1-aminotriazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)9-6-14(11)13-12-9/h1-4,6H,11H2 |
InChI 键 |
AZJZQWHZYFDISY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CN(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


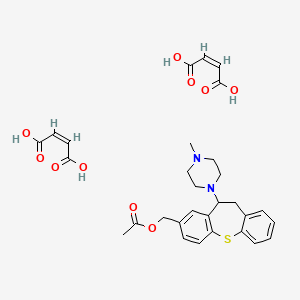


![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

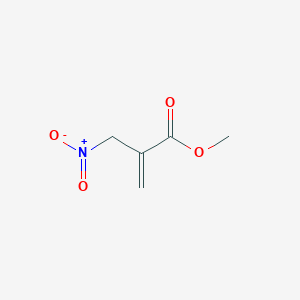



![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
